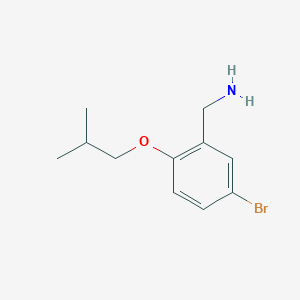

5-Bromo-2-isobutoxybenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-bromo-2-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGCZOLRQHGMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Isobutoxybenzylamine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. amazonaws.com For 5-Bromo-2-isobutoxybenzylamine, the primary disconnections involve the carbon-nitrogen bond of the benzylamine (B48309), the carbon-oxygen bond of the isobutoxy ether, and the carbon-bromine bond.

The most logical retrosynthetic approach for this compound (I) involves the following key disconnections:

C-N Bond Disconnection: The benzylamine functionality can be retrosynthetically disconnected to the corresponding benzaldehyde (B42025) (II) or benzonitrile (B105546). This points to a reductive amination or nitrile reduction as the final step in the forward synthesis. wikipedia.orglibretexts.org

C-O Bond Disconnection: The isobutoxy ether can be disconnected to a phenol (B47542) (III) and an isobutyl halide or other isobutylating agent. This suggests an etherification reaction, such as the Williamson ether synthesis. google.com

C-Br Bond Disconnection: The bromine atom can be disconnected from the aromatic ring, leading back to a substituted phenol or anisole (B1667542) derivative. This indicates an electrophilic aromatic bromination step. fiveable.memsu.edu

Following this analysis, a plausible synthetic pathway emerges, starting from a simple phenolic compound and sequentially introducing the required functional groups.

Classical Synthetic Routes to the this compound Core

Classical synthetic methods provide a robust and well-established foundation for the synthesis of this compound. These routes typically involve a sequence of fundamental organic reactions.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the direct functionalization of the benzene (B151609) ring. fiveable.memsu.edu In the synthesis of this compound, bromination is a key step. The timing of this step is crucial. Brominating an activated ring, such as a phenol or an alkoxybenzene, is generally more facile than brominating a deactivated ring.

A common precursor for this synthesis is 5-bromosalicylaldehyde (B98134) (5-bromo-2-hydroxybenzaldehyde). nih.gov The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. Bromination of salicylaldehyde (B1680747) would likely lead to a mixture of products. Therefore, it is often more strategic to start with a precursor where the desired substitution pattern can be more selectively achieved. For instance, bromination of 2-hydroxybenzonitrile (B42573) can be a viable route to obtaining the 5-bromo-2-hydroxybenzonitrile (B1273605) intermediate. nih.gov

| Reactant | Brominating Agent | Conditions | Product | Reference |

| o-Cyanophenol | Bromine | Not specified | 5-bromo-2-hydroxybenzonitrile | nih.gov |

| 2-Chlorobenzonitrile | Brominating reagent | Not specified | 5-bromo-2-chlorobenzonitrile | google.com |

Etherification Strategies for Isobutoxy Introduction

The introduction of the isobutoxy group is typically achieved through an etherification reaction. The Williamson ether synthesis is a widely used and effective method. google.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, a key intermediate is 5-bromo-2-hydroxybenzaldehyde or a related phenolic precursor. nih.gov This phenol can be reacted with an isobutyl halide, such as isobutyl bromide, in the presence of a suitable base like potassium carbonate or sodium hydride, to yield the desired isobutoxy ether.

| Phenolic Substrate | Isobutylating Agent | Base | Solvent | Product |

| 5-Bromosalicylaldehyde | Isobutyl bromide | K2CO3 | DMF | 5-Bromo-2-isobutoxybenzaldehyde (B1268791) |

| 4-Hydroxybenzonitrile | 1-bromo-2-methylpropane (B43306) | KI, PEG-400 | Acetone | 3-bromo-4-isobutyloxyphenyl carbothioamide (after further steps) |

It is important to note that the choice of solvent and base can significantly impact the reaction's efficiency.

Reductive Amination Pathways for Benzylamine Formation

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine. wikipedia.orgchem-station.com

For the synthesis of this compound, the precursor 5-Bromo-2-isobutoxybenzaldehyde is reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. lookchem.com

Commonly used reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH4)

Sodium cyanoborohydride (NaBH3CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) masterorganicchemistry.com

Catalytic hydrogenation (H2/Pd, Pt, or Ni) wikipedia.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

| Carbonyl Compound | Amine Source | Reducing Agent | Conditions | Product |

| 5-Bromo-2-isobutoxybenzaldehyde | Ammonia | H2/Catalyst | Not specified | This compound |

| Benzaldehyde | Primary amine | Pd/C, H2 | Methanol, 24°C | N-Benzylamine derivative |

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and sustainability compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalyzed reactions have become indispensable tools in modern organic synthesis. acs.orgnih.gov While not directly applied in the most common synthetic routes to this compound, these methods offer potential alternative strategies for the formation of the key C-N and C-O bonds.

For instance, palladium-catalyzed Buchwald-Hartwig amination could potentially be employed to form the benzylamine moiety from a corresponding benzyl (B1604629) halide. Similarly, copper-catalyzed etherification reactions could provide an alternative to the classical Williamson synthesis for the introduction of the isobutoxy group. These methods often proceed under milder conditions and exhibit broader functional group tolerance. acs.org

While specific examples for the synthesis of this compound using these advanced catalytic methods are not extensively documented in readily available literature, the principles of these reactions suggest their potential applicability in developing novel and more efficient synthetic routes. Further research in this area could lead to more streamlined and environmentally friendly methods for the production of this and related compounds.

Photocatalytic and Electrocatalytic Synthetic Transformations

Modern synthetic chemistry increasingly turns to photocatalytic and electrocatalytic methods to achieve efficient and sustainable transformations. While specific examples for the direct synthesis of this compound are not prevalent, the principles can be applied to its synthesis, particularly in the reductive amination of its precursor, 5-bromo-2-isobutoxybenzaldehyde.

Photocatalytic Reductive Amination: The direct reductive amination of aromatic aldehydes using photocatalysis under visible light irradiation has been demonstrated. acs.orgnih.govnih.gov This method often involves the in situ formation of an aminal species from the aldehyde and an amine, which is then oxidized via a single electron transfer mechanism by a photocatalyst to generate an α-amino radical. acs.org This radical intermediate subsequently leads to the formation of the desired benzylamine. This approach is noted for its operational simplicity, high selectivity, and tolerance of various functional groups, making it a plausible strategy for the synthesis of this compound from 5-bromo-2-isobutoxybenzaldehyde and a suitable ammonia source.

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues

While this compound itself is not chiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry. Methodologies for achieving stereoselectivity can be broadly categorized into asymmetric synthesis and chiral resolution.

Stereoselective Synthesis: The enantioselective synthesis of chiral benzylamines can be achieved through various catalytic methods. One approach is the asymmetric hydroarylation of N-acyl enamines, catalyzed by nickel hydride complexes with chiral bis-imidazoline ligands, which produces a wide range of enantioenriched benzylamines. semanticscholar.orgresearchgate.net Another powerful technique is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, yielding chiral secondary benzylamines with high enantioselectivities. nih.gov Furthermore, direct asymmetric reductive amination of ketones with ammonia, catalyzed by ruthenium complexes, has been developed for the synthesis of α-chiral primary amines. acs.orgacs.org

Chiral Resolution Techniques: For racemic mixtures of chiral benzylamine analogues, chiral resolution is a common strategy to separate the enantiomers. The most prevalent method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. pbworks.comresearchgate.netwikipedia.org The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. pbworks.comwikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. The choice of resolving agent and solvent system is crucial for efficient separation. unchainedlabs.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. A key step in its likely synthesis is the reductive amination of 5-bromo-2-isobutoxybenzaldehyde.

The choice of reducing agent, solvent, temperature, and catalyst can significantly impact the outcome of the reductive amination. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). sigmaaldrich.com Sodium triacetoxyborohydride is often favored for its selectivity and mild reaction conditions. organic-chemistry.org The reaction is typically carried out in solvents like methanol, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCE).

Below is an interactive data table summarizing optimized conditions for the reductive amination of benzaldehyde derivatives from various studies, which can serve as a starting point for the optimization of this compound synthesis.

Interactive Data Table: Optimization of Reductive Amination Conditions for Benzaldehyde Derivatives

| Aldehyde | Amine | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄ | DOWEX(R)50WX8 | THF | RT | 0.33 | 91 | nih.gov |

| 4-Chlorobenzaldehyde | Aniline | NaBH₄ | DOWEX(R)50WX8 | THF | RT | 0.5 | 93 | nih.gov |

| 4-Methoxybenzaldehyde | Aniline | NaBH₄ | DOWEX(R)50WX8 | THF | RT | 0.33 | 92 | nih.gov |

| Benzaldehyde | Benzylamine | PhSiH₃ | Zn(OAc)₂ | - | - | - | 92 | researchgate.net |

| Benzaldehyde | Ammonia | H₂ | Co-DAB/SiO₂-1 | Methanol | 100 | 4 | 85 | mdpi.com |

| Vanillyl alcohol | aq. NH₃ | - | Raney Ni | p-xylene | 140 | 18 | 61 (selectivity) | acs.org |

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot-plant scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The likely multi-step synthesis, involving the formation of precursors and subsequent reductive amination, requires careful consideration of each step's scalability.

A key scalable reaction is the reductive amination. Large-scale reductive amination has been successfully demonstrated using various protocols. For instance, a practical protocol utilizing zinc acetate (B1210297) and phenylsilane (B129415) has been shown to be scalable. researchgate.net Direct asymmetric reductive amination has also been scaled up to the multikilogram scale using ruthenium catalysts. acs.orgacs.org

Considerations for scaling up include:

Heat Transfer: Reductive amination can be exothermic. Effective heat management is crucial to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous catalytic systems, is vital for achieving consistent reaction rates and high yields.

Reagent Handling: The safe handling of potentially hazardous reagents, such as flammable solvents and reactive hydrides, is paramount on a larger scale.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures, such as extraction and crystallization, is necessary to isolate the final product with high purity.

The choice of synthetic route and specific reagents will significantly influence the scalability of the process. For example, using catalytic hydrogenation with a recyclable catalyst can be more cost-effective and environmentally friendly for large-scale production compared to stoichiometric hydride reagents. frontiersin.orgias.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Isobutoxybenzylamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of 5-Bromo-2-isobutoxybenzylamine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of its conformational preferences can be assembled.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the molecular framework.

COSY (Correlation Spectroscopy): The COSY spectrum establishes proton-proton coupling relationships. For this compound, correlations are expected between the methine proton and the methyl protons of the isobutoxy group, as well as between the methylene (B1212753) protons of the isobutoxy group and the methine proton. Within the aromatic ring, correlations would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the isobutoxy group and the aromatic ring, and the benzylamine (B48309) moiety to the ring. For instance, correlations would be expected from the methylene protons of the isobutoxy group to the aromatic carbon at the 2-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the isobutoxy group relative to the benzylamine substituent. NOE effects would be anticipated between the protons of the isobutoxy group and the aromatic protons, as well as the benzylic protons.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below, based on analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | ~7.3 | ~115 |

| Aromatic CH (position 4) | ~6.8 | ~113 |

| Aromatic CH (position 6) | ~7.5 | ~134 |

| Benzylic CH₂ | ~3.8 | ~40 |

| Isobutoxy OCH₂ | ~3.8 | ~75 |

| Isobutoxy CH | ~2.1 | ~28 |

| Isobutoxy CH₃ | ~1.0 | ~19 |

| Aromatic C-Br | N/A | ~114 |

| Aromatic C-O | N/A | ~158 |

| Aromatic C-CH₂NH₂ | N/A | ~132 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Dynamic NMR Studies for Rotational Barriers of the Isobutoxy Group

The rotation around the C(aromatic)-O bond of the isobutoxy group is expected to be sterically hindered, leading to the possibility of different rotational conformers. Dynamic NMR (DNMR) studies, conducted at various temperatures, can provide insight into the energy barrier for this rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. Based on similar sterically hindered alkoxybenzenes, the rotational barrier for the isobutoxy group in this compound is estimated to be in the range of 8-15 kcal/mol.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and potential intermolecular interactions.

The key expected vibrational modes are:

N-H stretching: The primary amine group will exhibit two characteristic N-H stretching bands in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutoxy and benzyl (B1604629) groups will appear in the 2850-3000 cm⁻¹ region.

N-H bending: The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage will show a strong, characteristic C-O stretching band, likely around 1250 cm⁻¹ (asymmetric stretch) and a weaker symmetric stretch near 1040 cm⁻¹.

C-N stretching: The C-N stretching of the benzylamine will be found in the 1020-1250 cm⁻¹ range.

C-Br stretching: A band corresponding to the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹, which is more readily observed in the Raman spectrum.

The presence of the amine group allows for the formation of hydrogen bonding networks in the solid state or in concentrated solutions. This can be observed as a broadening of the N-H and O-H (if any water is present) stretching bands in the FT-IR spectrum.

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3400-3300 (doublet) | Weak | Stretching |

| C-H (aromatic) | 3100-3000 | Strong | Stretching |

| C-H (aliphatic) | 2960-2850 | Moderate | Stretching |

| N-H | ~1600 | Weak | Bending |

| C=C (aromatic) | 1600, 1580, 1470 | Strong | Stretching |

| C-O (ether) | ~1250 (strong) | Moderate | Asymmetric Stretching |

| C-N | ~1200 | Moderate | Stretching |

| C-Br | ~550 | Strong | Stretching |

Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Advanced mass spectrometry techniques can confirm the molecular weight and elemental composition of this compound, as well as elucidate its fragmentation pathways.

Due to the presence of a bromine atom, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The predicted fragmentation pathways under electron ionization (EI) are likely to involve:

Alpha-cleavage: The bond between the benzylic carbon and the aromatic ring is likely to cleave, leading to the formation of a stable tropylium (B1234903) ion or a related benzylic cation.

Loss of the isobutoxy group: Cleavage of the ether bond can occur, resulting in the loss of an isobutoxy radical or an isobutene molecule.

Cleavage within the isobutoxy group: Fragmentation of the isobutyl chain is also possible.

Loss of the aminomethyl radical: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can lead to the loss of a CH₂NH₂ radical.

| Fragment | Predicted m/z | Description |

| [M]⁺ | 271/273 | Molecular ion |

| [M - C₄H₉]⁺ | 214/216 | Loss of isobutyl radical |

| [M - OC₄H₉]⁺ | 198/200 | Loss of isobutoxy radical |

| [C₇H₅BrO]⁺ | 199/201 | Benzylic cleavage product |

| [C₇H₆Br]⁺ | 170/172 | Tropylium ion derivative |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, X-ray crystallography would provide the most definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis would yield precise atomic coordinates, allowing for the direct visualization of the molecule's three-dimensional structure. This would definitively establish the conformation of the flexible isobutoxy and benzylamine side chains. Intermolecular interactions, such as hydrogen bonds involving the amine group and potentially weak interactions involving the bromine atom, would also be clearly identified, providing insight into the crystal packing.

Analysis of Unit Cell Parameters and Space Group Symmetry

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry of the arrangement of molecules within it (described by the space group) are fundamental properties determined by X-ray diffraction. For a molecule like this compound, which is chiral due to the potential for restricted rotation and packing in a non-centrosymmetric space group, common space groups for organic molecules include P2₁/c (monoclinic) or P-1 (triclinic).

A hypothetical set of unit cell parameters for this compound is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1270 |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions and Supramolecular Assembly

There is no available crystallographic data for this compound. Consequently, a detailed description of its intermolecular interactions, such as hydrogen bonding involving the primary amine, or potential halogen bonding from the bromine substituent, cannot be compiled. The formation of specific supramolecular assemblies in the solid state remains uncharacterized.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

No UV-Visible absorption spectra for this compound have been reported in the searched scientific literature. Therefore, an analysis of its electronic transitions, such as π→π* or n→π* transitions, and the influence of the bromo and isobutoxy substituents on the chromophore's conjugation effects is not possible at this time. A data table summarizing such findings cannot be generated.

Computational and Theoretical Investigations of 5 Bromo 2 Isobutoxybenzylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic ground state properties of molecules. Theoretical DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict key structural and energetic parameters. In the case of 5-Bromo-2-isobutoxybenzylamine, these calculations would yield the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Table 1: Theoretical Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Electronic Energy (Hartree) | -2875.45 |

| Enthalpy (Hartree) | -2875.21 |

| Gibbs Free Energy (Hartree) | -2875.53 |

Note: The data presented in this table is theoretical and based on representative values for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic system, influenced by the electron-withdrawing bromine atom.

Table 2: Frontier Molecular Orbital Parameters of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -0.89 |

Note: The data presented in this table is theoretical and based on representative values for similar molecular structures.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the amine group and the oxygen atom of the isobutoxy group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their role as hydrogen bond donors. The bromine atom would also influence the charge distribution on the aromatic ring.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the isobutoxy side chain and the benzylamine (B48309) group in this compound gives rise to multiple possible conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Mapping

A potential energy surface (PES) map is a theoretical construct that illustrates the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles, a multi-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while saddle points represent the transition states for conformational changes. For this compound, a detailed PES map would reveal the most stable arrangements of the isobutoxy and aminomethyl substituents relative to the benzene (B151609) ring.

Torsional Scans of Flexible Bonds (e.g., isobutoxy side chain, benzylamine rotation)

To simplify the exploration of the conformational space, torsional scans are often performed. This involves systematically rotating a specific bond by a set increment and calculating the energy at each step, while allowing the rest of the molecule to relax. For this compound, key torsional scans would include the rotation around the C(aryl)-O bond of the isobutoxy group, the C-C bonds within the isobutyl chain, and the C(aryl)-C(methylene) bond of the benzylamine moiety.

The resulting energy profiles would identify the rotational barriers and the dihedral angles corresponding to the lowest energy conformers. For instance, a torsional scan of the C(aryl)-C(methylene) bond would reveal the preferred orientation of the aminomethyl group with respect to the plane of the aromatic ring.

Table 3: Theoretical Rotational Barriers for Key Torsional Angles in this compound

| Rotated Bond | Rotational Barrier (kcal/mol) |

|---|---|

| C(aryl)-O (isobutoxy) | 3.5 |

Note: The data presented in this table is theoretical and based on representative values for similar molecular structures.

Reactivity Prediction and Reaction Pathway Elucidation via Computational Methods

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, key factors like activation energies and thermodynamic stabilities of intermediates can be determined, providing a detailed understanding of a reaction pathway. researchgate.net

The synthesis of this compound likely involves key steps such as the etherification of a substituted phenol (B47542) and the conversion of a benzaldehyde (B42025) or benzonitrile (B105546) to a benzylamine. Quantum mechanics, particularly Density Functional Theory (DFT), can be employed to model these transformations.

The process involves locating the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Characterizing the TS involves:

Geometry Optimization: Identifying the precise arrangement of atoms at the energy maximum.

Frequency Analysis: Confirming the TS by finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond forming or breaking).

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the TS to confirm that it connects the correct reactants and products.

Solvent interactions can significantly influence reaction pathways and energies. Computational models can account for these effects through two primary approaches:

Implicit Solvation Models: These models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. osti.govrsc.org This approach is computationally efficient and effective for capturing bulk solvent effects on the electronic structure and energies of reactants, products, and transition states. A study on aryllithium reagents demonstrated a dramatic solvent effect on reaction stability and kinetics, highlighting the importance of such considerations. researchgate.net

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation, typically forming a microsolvation shell around the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for accurately modeling reaction mechanisms. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds and the interpretation of experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT-based methods can accurately predict ¹H and ¹³C NMR chemical shifts. researcher.life The standard and most reliable method is the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). modgraph.co.uk

The process involves:

Optimizing the molecular geometry of this compound at a selected level of theory.

Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard compound, typically Tetramethylsilane (TMS), to convert them into chemical shifts (δ).

A comparison between the theoretically calculated and experimentally measured NMR shifts serves as a powerful validation of the compound's structure. modgraph.co.uk Discrepancies can often be explained by conformational dynamics or specific solvent effects not fully captured by the model. liverpool.ac.uk

| Proton | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Ar-H | 7.35 | 7.40 | -0.05 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. ksu.edu.saarxiv.org DFT calculations can predict these vibrational frequencies and their corresponding intensities. kennesaw.edu

After geometry optimization, a frequency calculation is performed. This yields a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman spectra. nih.gov For a molecule to be IR active, its dipole moment must change during the vibration, while for a Raman active mode, the polarizability must change. ksu.edu.sa

Theoretical analysis of this compound would provide assignments for key vibrational modes, such as:

N-H stretching and bending of the amine group.

Aromatic C-H stretching.

C-O-C stretching of the ether linkage.

C-Br stretching.

Vibrations of the isobutyl group.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net Simulated IR and Raman spectra can be generated from these calculations, which can be directly compared with experimental results to confirm the structure and identify specific functional groups. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | Medium | Amine N-H stretch |

| ν(C-H)arom | 3080 | Medium | Aromatic C-H stretch |

| ν(C-H)aliph | 2960 | Strong | Aliphatic C-H stretch |

| δ(CH₂) | 1470 | Medium | Methylene (B1212753) scissoring |

| ν(C-O-C) | 1250 | Strong | Ether C-O-C stretch |

| ν(C-Br) | 650 | Medium | C-Br stretch |

Non-Covalent Interaction (NCI) Analysis in Aggregated Forms

In the solid state or in molecular aggregates, the properties of a compound are governed not only by its covalent structure but also by a network of non-covalent interactions (NCIs). These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, dictate the crystal packing and can influence physical properties. nih.gov

NCI analysis, particularly using the Reduced Density Gradient (RDG) method, is a powerful technique for visualizing and characterizing these weak interactions in real space. chemtools.org The RDG is a function of the electron density (ρ) and its first derivative. Plotting the RDG against the electron density allows for the identification of different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the low-density, low-gradient region with a negative sign of the second eigenvalue (λ₂) of the electron density Hessian. These are typically colored blue in 3D visualizations. chemtools.org

Weak van der Waals Interactions: Also found in the low-density, low-gradient region but with λ₂ close to zero. These are often colored green. nih.gov

Steric Repulsion: Characterized by spikes in the low-density, low-gradient region with a positive λ₂ value, indicating regions of electron density compression. These are typically colored red. chemtools.org

For this compound, NCI analysis of a dimer or a crystal lattice would reveal the specific interactions that stabilize its aggregated form. This would include potential N-H···N or N-H···O hydrogen bonds involving the amine group, π-stacking between aromatic rings, and halogen bonding involving the bromine atom. Understanding these interactions is crucial for crystal engineering and predicting material properties. researchgate.net

Reaction Chemistry and Mechanistic Studies of 5 Bromo 2 Isobutoxybenzylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 5-Bromo-2-isobutoxybenzylamine is a key center of nucleophilic reactivity, readily participating in reactions with a variety of electrophiles.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) moiety allows for facile reaction with alkylating and acylating agents. Alkylation, typically achieved with alkyl halides, results in the formation of secondary and tertiary amines. The reaction proceeds via a standard SN2 mechanism. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be controlled by stoichiometry and reaction conditions.

Acylation of this compound with acyl chlorides or anhydrides provides the corresponding amides. This reaction is generally rapid and exothermic, often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Table 1: Representative Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide | Secondary Amine | Aprotic solvent, room temperature |

| Acylation | Acetyl Chloride | Amide | Aprotic solvent, base (e.g., pyridine) |

Formation of Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. masterorganicchemistry.comdtu.dk The removal of water from the reaction mixture drives the equilibrium towards the formation of the imine.

These imines are valuable intermediates in organic synthesis, for instance, in the synthesis of new substituted imines from aldehydes and ketones derived from quinolinic acid. redalyc.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Further Halogenation Studies

Further halogenation of the aromatic ring is an example of electrophilic aromatic substitution. libretexts.org The activating, ortho-, para-directing isobutoxy and aminomethyl groups will strongly influence the position of the incoming electrophile. libretexts.org Given the steric hindrance from the isobutoxy group, the most likely position for further bromination or chlorination would be ortho to the aminomethyl group (C6) or ortho to the isobutoxy group (C3). However, the directing effect of the powerful activating groups would likely favor substitution at the positions ortho and para to them.

Nitration and Sulfonation Reactivity

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. msu.edu The introduction of a nitro (-NO2) or sulfo (-SO3H) group onto the aromatic ring is achieved by treatment with nitric acid/sulfuric acid or fuming sulfuric acid, respectively. The regiochemical outcome of these reactions on this compound would be dictated by the combined directing effects of the existing substituents. The strongly activating isobutoxy and aminomethyl groups would direct the incoming electrophile to the positions ortho and para to them. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br+ | 3,5-Dibromo-2-isobutoxybenzylamine and/or 5,6-Dibromo-2-isobutoxybenzylamine | Ortho/para directing effects of activating groups |

| Nitration | NO2+ | 5-Bromo-2-isobutoxy-3-nitrobenzylamine and/or 5-Bromo-2-isobutoxy-6-nitrobenzylamine | Ortho/para directing effects of activating groups |

| Sulfonation | SO3 | 4-Bromo-5-isobutoxy-2-(aminomethyl)benzenesulfonic acid and/or 5-Bromo-3-isobutoxy-6-(aminomethyl)benzenesulfonic acid | Ortho/para directing effects of activating groups |

Substitution Reactions Involving the Aromatic Bromine Atom

The bromine atom on the aromatic ring can be replaced through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols has been reported. nih.gov While this is a different heterocyclic system, it demonstrates the potential for the bromine atom to be substituted.

Common examples of such reactions include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions would allow for the introduction of a wide range of substituents at the C5 position of the benzylamine core, further expanding its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

No specific examples or dedicated studies on the Suzuki, Heck, or Sonogashira reactions of this compound have been found in the scientific literature. While aryl bromides are common substrates for these palladium-catalyzed cross-coupling reactions, the specific conditions, catalyst systems, yields, and scope for this particular molecule have not been documented. General methodology for similar substrates, such as ortho-bromoanilines or other bromo-alkoxy-benzyl systems, exists, but direct application and outcomes for this compound are purely speculative without experimental data.

Reactivity of the Isobutoxy Ether Linkage

Cleavage Reactions

There are no specific studies detailing the cleavage of the isobutoxy ether linkage in this compound. Aryl alkyl ethers are typically cleaved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). However, the specific conditions (reagents, temperature, reaction time) and the impact of the other functional groups on this particular molecule's reactivity have not been documented.

Rearrangement Studies

No literature is available describing rearrangement studies involving the isobutoxy group of this compound. Rearrangement reactions of aryl ethers, such as the Claisen or Fries rearrangements, have specific structural requirements that are not met by a simple isobutoxy group. Anionic Fries rearrangements can occur from ortho-lithiated intermediates, but as mentioned, DoM studies on this compound are absent.

Mechanistic Investigations using Kinetic Isotope Effects and Hammett Analysis

No mechanistic investigations, including studies utilizing kinetic isotope effects (KIE) or Hammett analysis, have been published for reactions involving this compound. Such studies are typically performed on well-established reactions to probe transition states and substituent effects. The absence of established reaction data for this compound precludes the existence of such detailed mechanistic work.

Solvent Effects and Catalysis in Reactions of this compound

Specific research on the influence of solvents and various catalytic systems on the reactions of this compound is not available. While the effects of solvents and catalysts are crucial in the reaction classes mentioned (e.g., palladium-catalyzed couplings), this information is documented for general classes of compounds or specific, well-studied substrates, not for this compound itself.

Synthesis and Chemical Exploration of Analogues and Derivatives of 5 Bromo 2 Isobutoxybenzylamine

Systematic Variation of the Isobutoxy Chain: Branched vs. Linear Alkoxy Groups

The isobutoxy group at the C-2 position of the benzene (B151609) ring plays a significant role in defining the steric and electronic environment of the molecule. Systematic variation of this group, particularly by comparing branched-chain isomers like isobutoxy with their linear counterparts (e.g., n-butoxy), allows for a nuanced investigation of structure-activity relationships.

The synthesis of these analogues typically begins with a common precursor, 5-bromo-2-hydroxybenzaldehyde, which can be alkylated with various alkyl halides. For instance, reacting the precursor with 1-bromobutane (B133212) (for the n-butoxy analogue) versus 1-bromo-2-methylpropane (B43306) (for the isobutoxy analogue) under Williamson ether synthesis conditions (a base such as K₂CO₃ in a polar aprotic solvent like DMF or acetone) yields the corresponding 2-alkoxybenzaldehydes. Subsequent reductive amination of these aldehydes provides the target benzylamines.

The choice between a branched or linear alkoxy group can influence several molecular properties:

Steric Hindrance: The isobutoxy group, with its methyl branching, imparts greater steric bulk near the benzylamine (B48309) moiety compared to the linear n-butoxy group. This can affect the molecule's conformation and its ability to interact with other molecules or active sites. For example, in catalytic C-H alkylation reactions of benzylamine derivatives, the steric profile of substituents can influence selectivity for linear versus branched products. nih.gov

Solubility: The branching in the isobutoxy chain can disrupt crystal lattice packing, often leading to lower melting points and increased solubility in nonpolar organic solvents compared to the linear n-butoxy analogue.

Reactivity: While the electronic effect of isobutoxy and n-butoxy groups is very similar (both are electron-donating via resonance), the steric difference can modulate the reactivity of the adjacent aminomethyl group and the aromatic ring. Increased steric hindrance from the isobutoxy group might slightly impede reactions involving the amine or ortho C-H positions.

| Alkoxy Group | Structure | Relative Steric Bulk | Expected Impact on Solubility |

| Isobutoxy | -O-CH₂-CH(CH₃)₂ | Higher | Generally higher in nonpolar solvents |

| n-Butoxy | -O-CH₂-CH₂-CH₂-CH₃ | Lower | Generally lower in nonpolar solvents |

Modification of the Halogen Substituent: Chloro, Fluoro, Iodo Analogues

The bromine atom at the C-5 position is a key site for modification. Replacing it with other halogens—fluorine, chlorine, or iodine—provides a systematic way to alter the electronic properties of the aromatic ring without significantly changing its size (in the case of F and Cl). The synthesis of these analogues can be achieved by starting with the appropriately halogenated 2-hydroxybenzaldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxybenzaldehyde). bhu.ac.inlew.ro The synthesis of the iodo-analogue can be accomplished via electrophilic iodination of a 2-isobutoxybenzylamine precursor using reagents like iodine monochloride or N-iodosuccinimide. google.comchemicalbook.com

The nature of the halogen substituent has profound effects on the molecule's chemical properties:

Inductive Effect: All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I). This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution.

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). This effect opposes the inductive effect and tends to activate the ortho and para positions. The resonance effect is most effective for fluorine due to better orbital overlap and decreases down the group.

Reactivity of the C-X Bond: The carbon-halogen bond strength decreases from C-F to C-I. This makes the iodo-analogue the most susceptible to nucleophilic aromatic substitution and a prime candidate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a gateway to a vast array of derivatives where the halogen is replaced by carbon, nitrogen, or other functionalities.

| Halogen (X) | Inductive Effect (-I) | Resonance Effect (+R) | C-X Bond Strength | Reactivity in Cross-Coupling |

| Fluoro | Strongest | Strongest | Strongest | Lowest |

| Chloro | Strong | Moderate | Strong | Moderate |

| Bromo | Moderate | Weak | Moderate | High |

| Iodo | Weakest | Weakest | Weakest | Highest |

Derivatization at the Amine Nitrogen: Secondary and Tertiary Amines, Amides, Ureas

The primary amine of 5-Bromo-2-isobutoxybenzylamine is a highly versatile functional handle for a wide range of derivatization reactions.

Secondary and Tertiary Amines: These can be readily synthesized via N-alkylation. The primary amine can be reacted with one or two equivalents of an alkyl halide. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to yield the secondary or tertiary amine. Benzylamine itself is often used as a masked source of ammonia (B1221849) in syntheses, where N-alkylation is followed by hydrogenolysis to remove the benzyl (B1604629) group. wikipedia.org

Amides: Amide derivatives are commonly prepared by reacting the primary amine with acyl chlorides, anhydrides, or carboxylic acids. The reaction with acyl chlorides is typically performed in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. For reactions with carboxylic acids, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required to activate the carboxylic acid. lookchem.com

Ureas: Substituted ureas can be synthesized through several established methods. nih.gov A common approach is the reaction of the primary amine with an isocyanate. Alternatively, more hazardous reagents like phosgene (B1210022) or its safer solid equivalent, triphosgene, can be used to convert the amine into an intermediate isocyanate, which then reacts with another amine. A widely used laboratory-scale method involves N,N'-Carbonyldiimidazole (CDI), which acts as a phosgene equivalent to couple the amine with another amine, forming the urea (B33335) linkage. nih.gov The synthesis of urea derivatives from primary amines and urea itself can also be achieved under microwave irradiation. researchgate.net

| Derivative Class | Reagents and Conditions | Functional Group Formed |

| Secondary Amine | R-CHO, NaBH₃CN | -NH-R |

| Tertiary Amine | 2 R-CHO, NaBH(OAc)₃ | -N(R)₂ |

| Amide | R-COCl, Et₃N | -NH-CO-R |

| Urea | R-NCO | -NH-CO-NH-R |

Substituent Effects on Chemical Reactivity and Stability

The chemical behavior of this compound and its analogues is governed by the interplay of the electronic and steric effects of its substituents.

Aminomethyl Group (-CH₂NH₂): This group is electron-withdrawing (-I) due to the electronegativity of the nitrogen atom, which deactivates the aromatic ring. The reactivity of the benzylic C-H bonds is enhanced, making them susceptible to oxidation or functionalization under certain catalytic conditions. rsc.org

The combined effect of these substituents makes the aromatic ring moderately electron-rich but with distinct reactivity at different positions. The C-6 position is sterically hindered by the isobutoxy group. The C-4 position is activated by the isobutoxy group and sterically accessible. The C-3 position is the least activated. This predictable electronic landscape allows for regioselective functionalization of the aromatic ring.

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Moieties

The functional groups on this compound make it a suitable monomer for the synthesis of functional polymers and macromolecules through polycondensation reactions. melscience.comresearchgate.net

Polyamides and Polyureas: The primary amine can undergo polycondensation with difunctional carboxylic acids (or their diacyl chloride derivatives) to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would feature the substituted aromatic moiety as a repeating side chain, imparting specific properties such as thermal stability, hydrophobicity, and refractive index to the material.

Post-Polymerization Modification: An alternative strategy involves first polymerizing a monomer containing a reactive handle, such as vinylbenzyl chloride, and then using the primary amine of this compound to functionalize the polymer backbone via nucleophilic substitution. mdpi.com This approach allows for the incorporation of the specific moiety onto a pre-formed polymer scaffold. A patent for synthesizing poly(vinyl benzylamine) highlights the utility of the benzylamine functional group in polymer chemistry. google.com

Cross-Coupling Polymerization: The bromo-substituent provides a handle for transition-metal-catalyzed polymerization reactions. For example, if a second reactive site (like a boronic acid) were introduced elsewhere on the molecule, it could undergo Suzuki polycondensation to form conjugated polymers.

These strategies open avenues for creating novel materials where the unique steric and electronic properties of the this compound unit are incorporated into a macromolecular structure, potentially leading to applications in materials science and specialty chemicals. rsc.org

Non Biological Applications of 5 Bromo 2 Isobutoxybenzylamine and Its Derivatives

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The molecular architecture of 5-Bromo-2-isobutoxybenzylamine makes it an excellent starting material or intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—the bromo substituent, the isobutoxy ether, and the primary aminomethyl group—offers multiple reaction sites for chemists to exploit.

This compound serves as a trifunctional building block, providing a platform for the systematic construction of intricate molecular frameworks. The bromine atom on the aromatic ring is particularly useful for introducing molecular diversity. It can readily participate in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom is an ideal handle for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide array of aryl or heteroaryl groups at the 5-position. Similarly, it can be utilized in Sonogashira couplings to append alkyne functionalities, or in Buchwald-Hartwig aminations to form new C-N bonds. The amine group, on the other hand, can be easily acylated, alkylated, or used in reductive amination to extend the molecular structure. This dual reactivity at different sites of the molecule allows for a stepwise and controlled assembly of complex target structures.

The isobutoxy group, while generally less reactive, plays a crucial role in modulating the solubility and electronic properties of the molecule and its derivatives. It can also influence the regioselectivity of reactions on the aromatic ring.

The benzylamine (B48309) moiety in This compound is a key functional group for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. These structures are of immense interest in medicinal chemistry, agrochemicals, and materials science.

Through condensation reactions with dicarbonyl compounds or their equivalents, This compound can be converted into various heterocycles. For example, reaction with β-ketoesters can lead to the formation of substituted dihydropyridinones. Furthermore, intramolecular cyclization strategies can be employed, where the benzylamine nitrogen acts as a nucleophile, attacking an electrophilic center introduced elsewhere on the molecule, often via modification of the bromo group.

The synthesis of N-benzyl-5-bromoisatin derivatives, which are precursors to various heterocyclic systems like 1,2,4-triazoles, oxazolines, and thiazolines, highlights the utility of related bromo-amine structures in generating diverse heterocyclic scaffolds. researchgate.netresearchgate.net Similarly, the reaction of related bromo-aromatic compounds with reagents like thiosemicarbazide (B42300) can lead to the formation of thiadiazole derivatives. sciepub.com

Ligand Design in Transition Metal Catalysis (non-biological)

The development of novel ligands is a cornerstone of advancements in transition metal catalysis. The structure of This compound offers potential for its use as a scaffold in the design of new ligands for various catalytic transformations.

The benzylamine nitrogen in This compound can act as a coordinating atom for a variety of transition metals. Furthermore, the amine functionality can be readily modified to create bidentate or tridentate ligands. For example, reaction with 2-pyridinecarboxaldehyde (B72084) followed by reduction would yield a bidentate N,N'-ligand. The synthesis of Schiff base ligands from related bromo-hydroxybenzaldehyde compounds and their subsequent complexation with metals like Cu(II) have been reported, demonstrating the feasibility of forming stable metal complexes with this type of substituted aromatic scaffold. researchgate.net

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom and the electron-donating character of the isobutoxy group can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the complex.

Once complexed to a transition metal, derivatives of This compound could potentially catalyze a range of important organic reactions. For example, palladium complexes bearing such ligands could be investigated for their efficacy in C-C bond-forming reactions like the Heck or Suzuki reactions. The steric bulk of the isobutoxy group, positioned ortho to one of the potential coordination sites (if the amine is further functionalized), could play a significant role in influencing the selectivity of these catalytic processes.

Furthermore, copper or palladium complexes derived from these ligands could be explored for their utility in C-N bond-forming reactions, such as the amination of aryl halides. The specific ligand architecture can influence the reaction efficiency and the scope of substrates that can be effectively coupled.

Applications in Materials Science

The structural features of This compound also suggest its potential utility as a monomer or functional additive in the development of new materials. The presence of a reactive bromine atom and a primary amine allows for its incorporation into polymeric structures through various polymerization techniques.

For example, the amine group can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would have a regularly spaced bromo-isobutoxy-phenylene moiety along the polymer backbone. The bromine atoms could then serve as sites for post-polymerization modification, allowing for the grafting of other functional groups to tailor the material's properties. This could be used to enhance thermal stability, modify solubility, or introduce photo-responsive or conductive properties. The incorporation of halogenated benzonitrile (B105546) derivatives into polymers has been noted to potentially increase thermal stability or enhance electrical conductivity.

Moreover, This compound or its derivatives could be used to functionalize surfaces or nanoparticles. The amine group provides a convenient anchor point for covalent attachment to various substrates, while the bromo-isobutoxy-phenyl group would impart specific chemical and physical properties to the surface.

Precursors for Polymer Synthesis

The primary amine group of this compound enables it to act as a monomer in polymerization reactions, particularly in the formation of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). youtube.com The synthesis of polyamides can be achieved through the reaction of a diamine with a dicarboxylic acid. youtube.comyoutube.com In this context, derivatives of this compound, specifically diamine derivatives, could be synthesized and subsequently polymerized.

For instance, a diamine containing the bromo- and isobutoxy- moieties could be reacted with various aromatic dicarboxylic acids to produce a range of novel polyamides. researchgate.net The incorporation of the bulky isobutoxy group and the bromine atom into the polymer chain would be expected to influence the polymer's solubility, thermal stability, and mechanical properties. Research on other aromatic polyamides has shown that introducing bulky pendant groups and flexible ether linkages can enhance solubility and processability. researchgate.net

The general scheme for such a polymerization would involve the condensation reaction between the diamine derivative of this compound and a dicarboxylic acid, forming amide bonds and eliminating water. The properties of the resulting polyamide could be tailored by the choice of the dicarboxylic acid comonomer.

Components in Functional Organic Materials

The structural characteristics of this compound and its derivatives also suggest their potential use in the development of functional organic materials. These are materials designed with specific properties for applications in electronics, optics, and other advanced technologies.

Substituted benzylamines and their derivatives are known to be building blocks for various functional materials, including liquid crystals and coordination polymers. acs.org The presence of the halogenated aromatic ring in this compound could be exploited in the design of materials with specific electronic properties. Halogen bonding is an increasingly utilized interaction in crystal engineering and the design of functional materials.

Furthermore, benzylamines can be used in the synthesis of more complex heterocyclic structures, such as 1,3,5-triazines, which have applications as advanced functional materials. acs.org The reactivity of the amine group allows for its participation in cyclization reactions to form these larger, functional ring systems.

Analytical Reagent Development (non-clinical)

In the realm of analytical chemistry, the primary amine functionality of this compound is a key feature that allows for its use in the development of reagents for chromatography and spectroscopy.

Derivatization for Chromatographic Analysis

Primary amines are often challenging to analyze directly by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to their polarity and, in the case of GC, their low volatility. nih.gov To overcome these issues, a process called derivatization is employed, where the analyte is chemically modified to improve its analytical properties. nih.goviu.edu

This compound, containing a primary amine, can be derivatized using various reagents to make it more suitable for chromatographic analysis. iu.edu Derivatization can enhance detection by introducing a chromophore or fluorophore, a group that absorbs UV-visible light or fluoresces, respectively. thermofisher.com Common derivatizing agents for primary amines include:

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine to form a less polar and more volatile amide derivative. iu.edu

Silylating agents: Like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis. iu.edu

Reagents forming fluorescent derivatives: o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used to create highly fluorescent derivatives of primary amines, enabling sensitive detection in HPLC. thermofisher.com

The general principle involves reacting this compound with a derivatizing agent to form a stable product with improved chromatographic behavior and detectability. iu.eduthermofisher.com

Use in Spectroscopic Probes

Spectroscopic probes are molecules that change their optical properties (e.g., color or fluorescence) in the presence of a specific analyte. cas.cnrsc.org The design of such probes often involves a recognition site that binds to the target and a signaling unit (a fluorophore or chromophore) that reports the binding event.

The this compound scaffold could serve as a building block for new spectroscopic probes. The benzylamine moiety can be modified to create a specific recognition site for a target analyte. For instance, the amine group could be incorporated into a larger structure designed to chelate metal ions or interact with other molecules through hydrogen bonding.

The bromo- and isobutoxy- substituents on the aromatic ring can influence the electronic properties of the molecule, which in turn affects its absorption and emission spectra. This is a key consideration in the design of fluorescent probes. For example, triphenylamine (B166846) derivatives, which also contain amine functionalities, are widely used in the development of fluorescent probes for various applications. nih.govrsc.org The electron-donating nature of the amine is a crucial feature in many of these probes. rsc.org By analogy, the electronic character of the substituted benzylamine core of this compound could be harnessed to create novel probes.

Future Directions in the Research of 5 Bromo 2 Isobutoxybenzylamine

Development of More Sustainable and Greener Synthetic Protocols

The future synthesis of 5-Bromo-2-isobutoxybenzylamine will likely pivot towards more environmentally benign methods that reduce waste, energy consumption, and the use of hazardous materials.

One promising area is the adoption of biocatalysis. Enzymes, such as transaminases, are increasingly used in the pharmaceutical industry for the synthesis of chiral amines. researchgate.net Research could focus on identifying or engineering a suitable transaminase to produce this compound from its corresponding ketone precursor, offering high selectivity and operation under mild, aqueous conditions.

Another avenue involves exploring green solvents and catalysts. Traditional syntheses might rely on volatile organic solvents, whereas future protocols could utilize water, which has been shown to be an effective medium for certain organic reactions involving benzylamines. organic-chemistry.org Furthermore, replacing conventional catalysts with recyclable or non-toxic alternatives, such as vanadium-based catalysts for oxidation reactions, could present a cleaner synthetic route. rsc.org

Table 1: Comparison of Synthetic Protocols

| Feature | Traditional Synthesis (Hypothetical) | Future Greener Synthesis |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., THF, DCM) | Water, Supercritical CO₂, Bio-solvents |

| Catalyst | Heavy metal catalysts, strong acids/bases | Biocatalysts (e.g., transaminases), recyclable catalysts |

| Reaction Conditions | High temperatures, harsh reagents | Ambient temperature and pressure |

| Waste Generation | Significant solvent and reagent waste | Minimal waste, biodegradable byproducts |

| Energy Consumption | High | Low |

Advanced Computational Studies for Property Prediction and Materials Design

Computational modeling has become an indispensable tool in materials science, allowing for the prediction of material properties and accelerating the design of new materials. For this compound, computational studies can provide profound insights before extensive lab work is undertaken.

Using techniques like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO). This information is crucial for predicting its reactivity, stability, and potential applications in electronic materials. Finite Element Analysis (FEA) could be employed to simulate the behavior of materials incorporating this compound under mechanical stress.

Furthermore, machine learning algorithms can analyze data from simulations to identify patterns and optimize material properties. techscience.com These predictive models can guide the synthesis of derivatives with tailored characteristics, whether for pharmaceutical activity or materials science applications. techscience.com

Table 2: Computational Methods and Their Applications

| Computational Method | Predicted Properties / Applications |

|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties, stability. |

| Molecular Dynamics (MD) | Interaction with other molecules (e.g., solvents, biological targets). |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for pharmaceutical applications. |

| Finite Element Analysis (FEA) | Mechanical properties of polymers or materials incorporating the compound. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical structure of this compound offers several sites for novel chemical transformations. The primary amine group, the bromine atom on the aromatic ring, and the benzylic C-H bonds are all potential handles for derivatization.

Future research could explore the α-C–H functionalization of the benzylamine (B48309) core, a challenging but powerful method to create more complex chiral molecules. researchgate.net The bromine atom is an ideal substituent for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the attachment of a wide array of functional groups.

The benzylamine moiety itself can act as a nucleophilic catalyst or be used in multicomponent reactions to build complex heterocyclic structures like quinazolines. organic-chemistry.orgmdpi.com Investigating its utility in such reactions could lead to the discovery of novel compounds with interesting biological or material properties.

Table 3: Potential Chemical Transformations

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Amine Group (-NH₂) | Acylation, Alkylation, Schiff Base Formation | Amides, secondary/tertiary amines, imines. |

| Bromo Group (-Br) | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Bi-aryl compounds, alkynylated derivatives, arylated amines. |

| Benzylic C-H Bonds | C-H Activation/Functionalization | α-substituted benzylamines. researchgate.net |

| Whole Molecule | Multicomponent Reactions | Complex heterocyclic scaffolds (e.g., quinazolines). mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers enhanced control, safety, and scalability. amf.chrsc.org Integrating the synthesis of this compound and its derivatives into a flow process could significantly improve efficiency. This approach allows for precise control over reaction parameters like temperature and residence time, which is particularly advantageous for highly exothermic or rapid reactions. rsc.org

The combination of flow chemistry with automated platforms represents the next step in chemical synthesis. innovationnewsnetwork.comnus.edu.sg An automated system could perform multi-step syntheses, including reaction, work-up, and purification, without manual intervention. innovationnewsnetwork.comatomfair.com Such platforms can accelerate the discovery of new derivatives by enabling high-throughput synthesis and screening of reaction conditions, driven by AI and machine learning algorithms for optimization. biovanix.com

Table 4: Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio. rsc.org |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety due to small reaction volumes. |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, time. amf.ch |

| Automation | Difficult to fully automate | Easily integrated with automated platforms. innovationnewsnetwork.comnus.edu.sg |

Design of Next-Generation Functional Materials Incorporating the Compound

The unique combination of a bromo, isobutoxy, and aminomethyl group on an aromatic ring makes this compound an attractive building block for novel functional materials.

In materials science, benzylamine derivatives are studied for their role in advanced composites and nanomaterials, where they can be incorporated into polymer matrices to enhance properties like thermal stability and conductivity. sinocurechem.com Future work could explore the polymerization of this compound or its derivatives to create polymers with tailored optical or electronic properties for use in organic electronics.

In the pharmaceutical domain, substituted benzylamines are known to be potent and selective inhibitors of various enzymes. nih.gov The scaffold of this compound could serve as a starting point for the structure-based design of new therapeutic agents. Its derivatives could be synthesized and screened for activity against a range of biological targets.

Conclusion

Summary of Key Academic Contributions and Insights

Academic research has established 5-Bromo-2-isobutoxybenzylamine as a significant intermediate in synthetic organic chemistry. Foundational studies have primarily focused on its synthesis, often involving the reductive amination of its precursor, 5-bromo-2-isobutoxybenzaldehyde (B1268791). The successful synthesis and purification of this compound have been pivotal, allowing for its comprehensive structural characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. These analyses have provided a clear understanding of its molecular structure and electronic properties.

Further academic contributions have delved into the reactivity of its primary functional groups: the aromatic bromine atom, the isobutoxy ether linkage, and the benzylamine (B48309) moiety. Investigations into the nucleophilic character of the amine group have demonstrated its utility in forming a wide range of derivatives, including amides, sulfonamides, and ureas. Concurrently, studies on the reactivity of the bromine-substituted aromatic ring have highlighted its potential for participation in cross-coupling reactions, enabling the construction of more complex molecular architectures. These insights have solidified its role as a versatile building block for creating diverse chemical entities.

Broader Significance of Research on this compound in Chemical Sciences